A-Technical-Guide-to-N-5-Fluoro-2-iodophenyl-benzenesulfonamide-Analogs-in-Modern-Drug-Discovery
A-Technical-Guide-to-N-5-Fluoro-2-iodophenyl-benzenesulfonamide-Analogs-in-Modern-Drug-Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, present in a wide array of marketed drugs.[1] Its utility stems from its ability to act as a versatile scaffold, capable of engaging in various biological interactions. This guide focuses on a specific, highly functionalized subset: N-(5-Fluoro-2-iodophenyl)benzenesulfonamide and its analogs. While not a widely recognized pharmacophore in itself, this structure serves as a critical intermediate in the synthesis of complex therapeutic agents. The strategic placement of the fluoro and iodo groups on the phenyl ring offers unique opportunities for synthetic diversification and modulation of pharmacokinetic properties. This document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of compounds derived from this scaffold, with a particular focus on their role as inhibitors of key biological targets.
The Strategic Importance of the N-(5-Fluoro-2-iodophenyl)benzenesulfonamide Scaffold
The true value of the N-(5-Fluoro-2-iodophenyl)benzenesulfonamide core lies in its capacity as a versatile building block for more elaborate molecular architectures. The electron-withdrawing fluorine atom can significantly influence the pKa of the sulfonamide proton and affect metabolic stability.[2][3] The iodine atom, a large and polarizable halogen, is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents to build molecular complexity.
This guide will delve into the practical applications of this scaffold, moving from its fundamental synthesis to its incorporation into advanced drug candidates.
Synthetic Pathways and Methodologies
The construction of N-(5-Fluoro-2-iodophenyl)benzenesulfonamide and its subsequent elaboration are key to accessing novel chemical matter. The general approach involves the coupling of a substituted benzenesulfonyl chloride with 5-fluoro-2-iodoaniline.
General Synthetic Route
The primary route to the core structure involves a standard nucleophilic substitution reaction between an appropriately substituted benzenesulfonyl chloride and 5-fluoro-2-iodoaniline in the presence of a base, such as pyridine, in an aprotic solvent like dichloromethane (DCM).
Caption: General Synthesis of N-(5-Fluoro-2-iodophenyl)benzenesulfonamide Analogs.
Detailed Experimental Protocol: Synthesis of a Representative Analog
The following protocol outlines the synthesis of a generic N-(5-Fluoro-2-iodophenyl)benzenesulfonamide derivative. This method can be adapted by modifying the starting benzenesulfonyl chloride.
Materials:
-
5-Fluoro-2-iodoaniline
-
Substituted Benzenesulfonyl Chloride (1.2 equivalents)
-
Pyridine (1.5 equivalents)
-
Dry Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Rotary Evaporator
-
Standard Glassware and Magnetic Stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-fluoro-2-iodoaniline (1.0 equivalent) in dry DCM.
-
Addition of Base: Add pyridine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve the substituted benzenesulfonyl chloride (1.2 equivalents) in a minimal amount of dry DCM and add it dropwise to the stirred reaction mixture over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel and extract the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(5-Fluoro-2-iodophenyl)benzenesulfonamide analog.
Structure-Activity Relationship (SAR) and Therapeutic Applications
The true utility of the N-(5-Fluoro-2-iodophenyl)benzenesulfonamide scaffold is realized in its role as a versatile intermediate for creating more complex and potent drug candidates. The iodo group is particularly important as it allows for the introduction of various functionalities through cross-coupling reactions, significantly impacting the biological activity of the final compounds.
Application in the Development of Influenza Hemagglutinin Inhibitors
The benzenesulfonamide scaffold has been instrumental in the design of potent inhibitors of the influenza virus hemagglutinin (HA), a protein critical for viral entry into host cells. Structural optimization of lead compounds has led to the development of disubstituted benzenesulfonamide analogs with significant antiviral potency.[4]
In one notable example, a related aniline derivative was used as a precursor. A selective Sandmeyer reaction was employed to introduce a chloride at the 2-position, demonstrating the synthetic utility of manipulating substituents on the phenyl ring to enhance biological activity.[4]
| Analog | Substitution on Benzenesulfonamide Ring | EC50 (nM) against Influenza A/Weiss/43 | Reference |
| Lead Compound | Unsubstituted | 210 | [4] |
| Analog 40 | 2-Chloro | 86 | [4] |
EC50: Half maximal effective concentration
The data clearly indicates that the addition of a chloro group at the ortho position of the benzenesulfonamide ring significantly improves the antiviral potency. This highlights the importance of exploring substitutions on both aromatic rings of the core scaffold to optimize biological activity.
Role in Carbonic Anhydrase Inhibition
Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[5] These enzymes are involved in a variety of physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[5] The N-(5-Fluoro-2-iodophenyl)benzenesulfonamide scaffold can be utilized to generate novel CA inhibitors. The substituents on the benzenesulfonamide ring can be modified to achieve isoform-specific inhibition, which is crucial for minimizing off-target effects.[5]
Caption: Drug Discovery Workflow Utilizing the Scaffold.
Future Perspectives and Conclusion
The N-(5-Fluoro-2-iodophenyl)benzenesulfonamide scaffold represents a valuable, albeit underutilized, platform in medicinal chemistry. Its true potential is unlocked when viewed as a versatile intermediate rather than a final pharmacophore. The presence of orthogonal functionalization sites—the sulfonamide nitrogen, the benzenesulfonyl ring, and the iodo-substituted phenyl ring—provides chemists with a powerful toolkit for generating diverse chemical libraries.
Future research should focus on leveraging the iodo group for a wider range of modern cross-coupling reactions to introduce novel and complex side chains. The exploration of these analogs against a broader panel of biological targets, including kinases, proteases, and epigenetic targets, is likely to yield promising new therapeutic leads. The continued application of this scaffold in drug discovery programs holds significant promise for the development of next-generation therapeutics.
References
-
Chen, Y., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. Journal of Medicinal Chemistry, 54(11), 3745-3756. Available at: [Link]
-
Shank, R. P., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Journal of Medicinal Chemistry, 60(3), 1123-1135. Available at: [Link]
- 3M Company. (1979). Fluorinated sulfonamides. U.S. Patent 4,163,754.
-
Jasinski, J., et al. (2017). The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 9), 1332-1338. Available at: [Link]
- Ono Pharmaceutical Co., Ltd. (2017). Sulfonamide compound or salt thereof. WIPO Patent Application WO/2017/209155.
-
Garg, N. K., et al. (2024). Patents & Products. Garg Lab - UCLA. Available at: [Link]
-
Wang, Y., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396. Available at: [Link]
-
Gilead Sciences, Inc. (2005). Novel compounds with inhibitor function in particular viral and bacterial neuraminidases, pharmaceutical compositions containing the compounds, and uses of the compounds to inhibit the activity of particular neuraminidases. Norway Patent NO-318455-B1. Available at: [Link]
-
Toyokuni, T., et al. (2005). Synthesis of 4-(5-[18F]fluoromethyl-3-phenylisoxazol-4-yl)benzenesulfonamide, a new [18F]fluorinated analogue of valdecoxib, as a potential radiotracer for imaging cyclooxygenase-2 with positron emission tomography. Bioorganic & Medicinal Chemistry Letters, 15(21), 4699-4702. Available at: [Link]
-
Structural Genomics Consortium, et al. (2021). Structure-Activity Relationship of USP5 Inhibitors. Journal of Medicinal Chemistry, 64(20), 15017-15036. Available at: [Link]
-
European Patent Office. (2021). COMPOUNDS. European Patent EP 3810602 B1. Available at: [Link],
-
Wang, Y., et al. (2023). Design, Synthesis and Structure–Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 28(15), 5789. Available at: [Link]
-
Ferreira, P. M. T., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(11), 1157. Available at: [Link]
-
Moss, S. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5432. Available at: [Link]
-
Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. Available at: [Link]
-
Soyer, M., et al. (2023). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Molbank, 2023(2), M1653. Available at: [Link]
-
Zhou, J., et al. (2023). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018-2022). European Journal of Medicinal Chemistry, 258, 115476. Available at: [Link]
- Nerviano Medical Sciences S.r.l. (2015). Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide. U.S. Patent 9,085,565.
-
Khan, I., et al. (2021). Bio-oriented synthesis of new sulphadiazine derivatives for urease inhibition and their pharmacokinetic analysis. Scientific Reports, 11(1), 18884. Available at: [Link]
- Principia Biopharma Inc. (2022). Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide. WIPO Patent Application WO/2022/056100.
Sources
- 1. The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
